molecular formula C9H11N5O3 B13710551 4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 59225-09-1

4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B13710551
CAS No.: 59225-09-1
M. Wt: 237.22 g/mol
InChI Key: PTYNTPJRMYLKLZ-UHFFFAOYSA-N
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Description

4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides the desired product with moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient synthetic routes, such as the one mentioned above, can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methoxymethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Reduction of the nitro group: This reaction yields 4-(methoxymethyl)-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine.

    Substitution of the methoxymethyl group: This can yield various derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For example, some pyrazolopyridine derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound may exert its effects by binding to these kinases and inhibiting their activity, thereby affecting downstream signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxymethyl and nitro groups can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

59225-09-1

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C9H11N5O3/c1-4-7(14(15)16)5(3-17-2)6-8(10)12-13-9(6)11-4/h3H2,1-2H3,(H3,10,11,12,13)

InChI Key

PTYNTPJRMYLKLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NNC(=C2C(=C1[N+](=O)[O-])COC)N

Origin of Product

United States

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